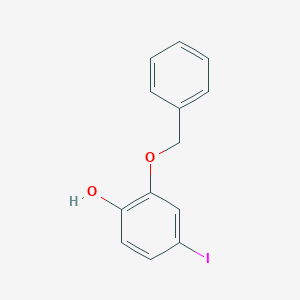

2-Benzyloxy-4-iodophenol

Beschreibung

Overview of Halogenated Phenol (B47542) Ethers in Organic and Medicinal Chemistry

Halogenated phenols and their ether derivatives are a class of compounds with considerable importance in both organic synthesis and medicinal chemistry. The introduction of a halogen atom onto the phenolic ring can significantly alter the molecule's physical, chemical, and biological properties. Halogenation can influence the acidity of the phenolic hydroxyl group, the molecule's reactivity in various chemical transformations, and its metabolic stability. researchgate.netgoogle.com

In organic synthesis, halogenated phenols serve as versatile building blocks. The halogen atom, particularly bromine and iodine, can be readily substituted or participate in a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings. researchgate.net These reactions are fundamental in constructing complex molecular frameworks, including those found in pharmaceuticals, agrochemicals, and materials science.

From a medicinal chemistry perspective, the incorporation of halogens into phenolic structures can profoundly impact a compound's pharmacological profile. researchgate.net Halogen atoms can enhance the lipophilicity of a molecule, facilitating its passage through biological membranes. researchgate.net Furthermore, they can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a drug molecule to its biological target. acs.org The strategic placement of halogens can also block sites of metabolism, thereby increasing the drug's half-life.

Significance of the Benzyloxy Moiety in Molecular Design

The benzyloxy group, a benzyl (B1604629) group attached via an ether linkage, is a common feature in the design of complex organic molecules and pharmaceuticals. ontosight.ai Its primary role in many synthetic routes is that of a protecting group for the hydroxyl functionality of phenols and alcohols. ontosight.ai The benzyloxy group is relatively stable to a wide range of reaction conditions but can be readily cleaved under specific, mild conditions, such as catalytic hydrogenation, to regenerate the free hydroxyl group. This protective strategy is crucial in multi-step syntheses to prevent unwanted side reactions of the reactive hydroxyl group.

Role of Iodine Substitution in Aromatic Systems for Synthetic Utility and Biological Activity

The iodine atom in 2-Benzyloxy-4-iodophenol is a key feature that imparts significant synthetic versatility and potential for biological applications. Aryl iodides, aromatic compounds containing an iodine substituent, are highly prized in organic synthesis due to their high reactivity in a variety of coupling reactions. nih.gov The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making aryl iodides more susceptible to oxidative addition in transition metal-catalyzed reactions. nih.gov This enhanced reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under milder conditions and often with higher yields. researchgate.netscispace.com

Specifically, the iodine atom in this compound can be readily displaced or utilized in reactions such as:

Substitution Reactions: The iodine can be replaced by various nucleophiles.

Coupling Reactions: It serves as an excellent partner in Suzuki, Ullmann, and other cross-coupling reactions to form biaryl compounds and other complex structures.

Formation of Hypervalent Iodine Reagents: Aryl iodides can be converted into hypervalent iodine reagents, which are powerful and selective oxidizing agents in their own right. nih.gov

In the context of biological activity, the presence of iodine can have several implications. The introduction of a large and polarizable iodine atom can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets. researchgate.net Furthermore, the iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), allowing the compound to be used as a radiotracer in imaging studies or as a therapeutic agent in targeted radiotherapy. The ability to radiolabel the molecule is a significant advantage in drug discovery and development for studying its distribution and metabolism.

Research Landscape and Emerging Trends for Phenol Derivatives

The field of phenol derivative research is dynamic and continually evolving, driven by the increasing demand for novel materials and therapeutics. marketresearchfuture.comsnsinsider.com A significant trend is the development of more sustainable and environmentally friendly methods for the synthesis and modification of phenolic compounds. marketresearchfuture.commdpi.com This includes the use of greener reagents and catalysts, as well as the exploration of bio-based feedstocks for phenol production. databridgemarketresearch.com

In medicinal chemistry, there is a growing interest in using phenol derivatives as scaffolds for the development of drugs targeting a wide range of diseases. marketresearchfuture.com Researchers are exploring new ways to functionalize the phenolic ring to optimize potency, selectivity, and pharmacokinetic properties. snsinsider.commdpi.com This includes the investigation of novel substitution patterns and the incorporation of diverse functional groups.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUAJTJMEHPEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573002 | |

| Record name | 2-(Benzyloxy)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289471-92-7 | |

| Record name | 2-(Benzyloxy)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Benzyloxy 4 Iodophenol

Precursor Synthesis and Derivatization

The primary precursor for the synthesis of 2-benzyloxy-4-iodophenol is 4-iodophenol (B32979). This section details the various methodologies for synthesizing 4-iodophenol and its derivatives, which serve as the foundational starting materials.

Synthesis of 4-Iodophenol and its Derivatives as Starting Materials

Several effective methods are employed for the synthesis of 4-iodophenol, ranging from diazotization reactions to direct iodination of phenol (B47542) using different iodinating agents.

A common and reliable method for the preparation of 4-iodophenol involves the diazotization of 4-aminophenol (B1666318) followed by a substitution reaction. This process typically involves two main steps. First, 4-aminophenol is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like sulfuric acid at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then reacted with a source of iodide, such as potassium iodide or sodium iodide, to replace the diazonium group with an iodine atom, yielding 4-iodophenol. wikipedia.orggoogle.comorgsyn.org

The reaction can be summarized as follows:

Diazotization: 4-Aminophenol is dissolved in an acidic solution and cooled. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.

Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide or sodium iodide. The mixture is often warmed to facilitate the release of nitrogen gas and the formation of 4-iodophenol. orgsyn.org The product can then be isolated and purified through techniques such as extraction and distillation. orgsyn.org

A specific procedure involves dissolving 4-aminophenol in a mixture of ice, water, and concentrated sulfuric acid. To this cooled and stirred solution, an aqueous solution of sodium nitrite is added over an hour. After further stirring, the solution is poured into an ice-cold solution of potassium iodide. The addition of copper bronze can facilitate the decomposition of the diazonium salt. The mixture is then warmed until the evolution of nitrogen ceases. The resulting 4-iodophenol, which separates as a heavy oil, is then extracted with an organic solvent like chloroform, washed, and purified by distillation under reduced pressure and subsequent recrystallization. orgsyn.org A patent describes a similar process with yields of up to 83% by using iron powder to aid the decomposition of the diazonium salt. google.com

Table 1: Reaction Conditions for Diazotization and Substitution from 4-Aminophenol

| Step | Reagents | Temperature (°C) | Duration | Key Observations |

| Diazotization | 4-Aminophenol, Sulfuric Acid, Sodium Nitrite, Water | 0-5 | ~1.5 hours | Formation of diazonium salt solution. |

| Iodination | Diazonium salt solution, Potassium Iodide, Copper Bronze | 75-80 | Until N₂ evolution ceases | Separation of 4-iodophenol as a heavy, dark oil. |

| Purification | Chloroform, Sodium Thiosulfate solution, Ligroin | - | - | Yields a colorless, crystalline product. |

Direct iodination of phenol can be achieved using iodine monochloride (ICl) in an organic solvent. This method offers a more direct route to 4-iodophenol compared to the multi-step diazotization process. The reaction involves the electrophilic substitution of a hydrogen atom on the phenol ring with an iodine atom. The para-position is preferentially substituted due to the directing effect of the hydroxyl group.

A Japanese patent describes a method where phenol is reacted with an aqueous solution of iodine monochloride. The molar ratio of iodine monochloride to phenol is preferably between 0.5 and 1.5. To suppress the formation of byproducts, the reaction can be carried out in a two-phase system using water and an organic solvent that is immiscible with water. Suitable organic solvents include aliphatic hydrocarbons with 6-10 carbon atoms, aliphatic acetate (B1210297) esters with 4-6 carbon atoms, and aliphatic ethers with 4-8 carbon atoms. The reaction is typically conducted at a temperature of 50-55 °C for about an hour. After the reaction, the mixture is cooled to allow the 4-iodophenol to crystallize, which can then be isolated by filtration.

Another synthetic approach involves the oxidation of a phenylboronic acid derivative. Specifically, 4-iodophenylboronic acid can be oxidized to 4-iodophenol using hydrogen peroxide. This method is often characterized by its mild reaction conditions and high yields.

A general procedure for the oxidation of phenylboronic acids involves charging a flask with the phenylboronic acid and then adding hydrogen peroxide and ethanol (B145695) with stirring. The reaction is typically very rapid, often completing within a minute. The reaction is then quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. After drying and concentration, the pure product can often be obtained without the need for column chromatography. chemicalbook.com For the synthesis of 4-iodophenol, this method can achieve a yield of 99%. chemicalbook.com

Table 2: Reaction Conditions for Oxidation of Phenylboronic Acid

| Reagents | Solvent | Temperature (°C) | Duration | Yield (%) |

| 4-Iodophenylboronic acid, Dihydrogen peroxide | Ethanol | 20 | 1 minute | 99 |

The direct iodination of phenol can also be accomplished using a combination of molecular iodine (I₂) and iodic acid (HIO₃). In this reaction, iodic acid acts as an oxidizing agent to generate a more electrophilic iodine species in situ, which then reacts with the phenol. This method is mentioned as a route to prepare o-iodophenol from a dilute phenol solution, suggesting that it can also be applied for the synthesis of 4-iodophenol, likely with different reaction conditions to favor para-substitution. chemicalbook.com

A general procedure for the iodination of arenes using iodic acid involves suspending iodic acid in a mixture of glacial acetic acid and acetic anhydride (B1165640). The arene (in this case, phenol) is then added, and the mixture is cooled. Concentrated sulfuric acid is added slowly while maintaining a low temperature. The reaction mixture is then stirred at various temperatures for several hours. The reaction is quenched by pouring it into ice-water containing sodium sulfite. The crude product can then be isolated by filtration or extraction.

An older method for the iodination of phenol involves the use of molecular iodine in the presence of mercuric oxide (HgO). orgsyn.org In this process, mercuric oxide is believed to react with iodine to form an intermediate that facilitates the electrophilic iodination of the phenol ring. The reaction is typically carried out in an alcoholic solvent. chemicalbook.com While this method is historically noted, the use of mercury compounds raises significant environmental and safety concerns, making it a less favorable option in modern synthetic chemistry.

Introduction of the Benzyloxy Group via Etherification

The formation of the benzyloxy group is a critical step, achieved through etherification of a phenolic hydroxyl group. This transformation can be accomplished using several established methods, most notably the Williamson ether synthesis and palladium-catalyzed cross-coupling reactions.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. taylorandfrancis.com The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, this approach involves the deprotonation of a substituted phenol to form a more nucleophilic phenoxide ion. This is typically achieved using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting phenoxide then reacts with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, to form the desired ether. For the SN2 reaction to be efficient, the alkylating agent should be a primary halide to minimize competing elimination reactions. taylorandfrancis.commasterorganicchemistry.com

Key Features of Williamson Ether Synthesis:

Mechanism: SN2 reaction involving a backside attack by a nucleophile. wikipedia.orglibretexts.org

Nucleophile: A phenoxide ion, generated from a phenol using a suitable base.

Electrophile: A primary alkyl halide (e.g., benzyl bromide) is preferred to avoid elimination side reactions. masterorganicchemistry.com

Scope: The method is broadly applicable for creating both symmetrical and asymmetrical ethers. wikipedia.org

A typical reaction scheme is presented below:

This is an illustrative scheme and not from a direct source.

Palladium-Catalyzed C-O Bond Formation Reactions with Phenolic Hydroxyl Groups

Modern synthetic chemistry offers an alternative to the classical Williamson ether synthesis through palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination/etherification. These methods enable the formation of carbon-oxygen (C-O) bonds between aryl halides/sulfonates and alcohols or phenols. mit.edubeilstein-journals.org

This catalytic approach is particularly valuable for forming aryl alkyl ethers under mild conditions. mit.edu The reaction typically employs a palladium catalyst precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand. beilstein-journals.org Bulky, electron-rich biaryl phosphine ligands are often crucial for achieving high catalytic activity. mit.edu A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to deprotonate the phenol and facilitate the catalytic cycle. beilstein-journals.orgresearchgate.net This method is known for its tolerance of various functional groups. researchgate.net

Table 1: Comparison of Catalytic Systems for C-O Bond Formation

| Catalyst/Ligand System | Base | Key Advantages |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Effective for a range of substrates, rapid reaction times. beilstein-journals.org |

| Pd(OAc)₂ / Biarylphosphine Ligands | K₃PO₄ | Enables coupling of electron-rich aryl halides, mild conditions. mit.edu |

| Pd[P(o-tol)₃]₂ / Josiphos-type Ligand | NaOtBu | High reactivity, allows for room temperature reactions. rsc.org |

Direct and Indirect Synthetic Routes to this compound

The synthesis of the target molecule can be approached from two primary directions: starting with an iodinated phenol and adding the benzyl group, or starting with a benzylated phenol and introducing the iodine atom. Advanced strategies may also combine multiple transformations into a single, efficient process.

Benzylation of 2-Hydroxy-4-iodophenol Precursors

This direct route involves the O-alkylation of a 2-hydroxy-4-iodophenol (more commonly known as 4-iodoresorcinol). The etherification methods described in section 2.1.2 are directly applicable here. For instance, 4-iodoresorcinol can be treated with benzyl chloride in the presence of a base like potassium carbonate in a suitable solvent to selectively form the monobenzylated product. The regioselectivity of the benzylation can be influenced by the differential acidity of the two hydroxyl groups in the resorcinol (B1680541) structure.

Regioselective Iodination of 2-Benzyloxyphenol

An alternative strategy involves the regioselective iodination of 2-benzyloxyphenol. In this approach, the ether linkage is formed first, followed by the introduction of the iodine atom onto the aromatic ring. The hydroxyl group and the benzyloxy group are both ortho-, para-directing groups. Therefore, careful selection of the iodinating agent and reaction conditions is necessary to achieve iodination at the desired C4 position, which is para to the hydroxyl group and meta to the benzyloxy group.

Various reagents can be employed for the iodination of phenols, including molecular iodine (I₂) in the presence of an oxidizing agent, or electrophilic iodine sources like N-iodosuccinimide (NIS). The choice of reagent can significantly impact the regioselectivity and yield of the reaction.

Table 2: Common Iodination Reagents for Phenols

| Reagent | Conditions | Notes |

| I₂ / H₂O₂ | Aqueous media, room temperature | Can lead to a mixture of mono- and di-iodinated products. chemicalbook.com |

| N-Iodosuccinimide (NIS) | Acetonitrile or DMF | A mild and effective electrophilic iodinating agent. |

| [Bis(acetoxy)iodo]benzene | Acetonitrile, room temperature | Used in the oxidation of organoboronic acids to phenols, but related hypervalent iodine reagents are used for direct iodination. chemicalbook.com |

Multicomponent and One-Pot Reaction Strategies

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine multiple reaction steps in a single vessel, minimizing the need for intermediate purification, reducing waste, and saving time. chemrxiv.orgrsc.org While a specific, established MCR for this compound is not prominently documented, the principles can be applied.

A hypothetical one-pot strategy could involve the in-situ generation of an intermediate that subsequently reacts to form the final product. For example, a process could be designed where the iodination of a phenol precursor and its subsequent benzylation occur sequentially in the same reaction flask by simply altering the reagents and conditions. nih.gov The development of such processes is a key area of modern organic synthesis, often facilitated by catalysts that can promote multiple transformations or by carefully planning the sequence of reagent addition. mdpi.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful control of various reaction parameters. These include the choice of solvent, reaction temperature, and the catalytic system employed.

The selection of an appropriate solvent is critical in the iodination of phenolic compounds as it can significantly influence the reaction rate, selectivity, and yield. For the iodination of aromatic compounds, solvents are chosen based on their ability to dissolve the reactants and reagents, as well as their inertness under the reaction conditions.

Temperature control is another crucial factor. Iodination reactions are typically exothermic, and maintaining an optimal temperature is necessary to prevent side reactions and the formation of impurities. Lower temperatures are often favored to enhance the regioselectivity of the iodination, particularly when multiple positions on the aromatic ring are susceptible to substitution. For instance, in the iodination of phenols, controlling the temperature can help to minimize the formation of di- and tri-iodinated byproducts.

Table 1: Illustrative Solvent and Temperature Effects on a Representative Iodination Reaction

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | 0 | 85 |

| 2 | Acetonitrile | 25 | 78 |

| 3 | Tetrahydrofuran | 0 | 82 |

| 4 | Dichloromethane | 25 | 75 |

This table presents representative data for a typical iodination reaction of a phenol derivative and is intended for illustrative purposes. Actual results for this compound may vary.

The use of catalysts can significantly enhance the rate and efficiency of the iodination reaction. While direct iodination of phenols can be achieved with reagents like iodine monochloride or N-iodosuccinimide (NIS), catalysts are often employed to achieve higher yields and milder reaction conditions.

Copper(II) Chloride (CuCl₂): Copper salts, including CuCl₂, can act as effective catalysts in halogenation reactions. They can activate the halogenating agent, making it more electrophilic and promoting the substitution on the aromatic ring. The catalyst loading is a critical parameter to optimize, as too little catalyst may result in a sluggish reaction, while an excess can lead to unwanted side reactions.

Palladium on Carbon (Pd/C): Palladium catalysts are widely used in various cross-coupling reactions and can also play a role in halogenation. In the context of iodination, Pd/C might be involved in catalytic cycles that facilitate the introduction of iodine onto the aromatic ring, potentially through oxidative addition and reductive elimination steps. The choice of palladium source and its loading percentage are key variables to be optimized for maximum efficiency.

Table 2: Representative Catalytic Conditions for Aromatic Iodination

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuCl₂ | 5 | Acetonitrile | 60 | 90 |

| 2 | CuCl₂ | 10 | Acetonitrile | 60 | 92 |

| 3 | Pd/C | 2 | Dichloromethane | 25 | 88 |

| 4 | Pd/C | 5 | Dichloromethane | 25 | 91 |

This table provides illustrative data for catalyzed iodination of aromatic compounds. Optimal conditions for this compound may differ.

To prevent the free hydroxyl group from interfering with the iodination reaction, it is often necessary to protect it with a suitable protecting group. The choice of protecting group is crucial and should be based on its stability under the reaction conditions and the ease of its subsequent removal.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The SEM group is a robust protecting group for alcohols and phenols. It is introduced by reacting the phenol with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The SEM group is stable to a wide range of reaction conditions. Deprotection of the SEM ether can be achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. total-synthesis.comhighfine.com For instance, treatment with TBAF in a solvent like THF can effectively cleave the SEM ether to regenerate the hydroxyl group. total-synthesis.com

tert-Butyldimethylsilyl (TBS) Group: The TBS group is another commonly used protecting group for hydroxyl functions due to its relative stability and ease of removal. It is typically introduced by reacting the phenol with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base like imidazole. The deprotection of a TBS ether is often accomplished using fluoride reagents like TBAF or under acidic conditions.

Table 3: Example of a Protection/Deprotection Sequence

| Step | Reagent | Conditions | Outcome |

| Protection | SEM-Cl, NaH | DMF, 0 °C to rt | Formation of SEM-protected phenol |

| Iodination | NIS | Acetonitrile, rt | Iodination of the aromatic ring |

| Deprotection | TBAF | THF, rt | Cleavage of SEM group to yield the final product |

This table outlines a general sequence for protection, iodination, and deprotection. Specific conditions should be optimized for the synthesis of this compound.

Purification and Isolation Techniques

The final stage in the synthesis of this compound involves the purification and isolation of the target compound from the reaction mixture. Common techniques employed for this purpose include column chromatography and recrystallization.

Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase. The crude product is loaded onto the column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). rochester.educolumn-chromatography.comorgsyn.orgresearchgate.net The polarity of the eluent is gradually increased to effect the separation of the desired product from impurities. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution. The choice of solvent is critical for successful recrystallization.

The purity of the isolated this compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Chemical Reactivity and Derivatization of 2 Benzyloxy 4 Iodophenol

Reactions Involving the Iodide Moiety

The iodide atom on the aromatic ring is an excellent leaving group, making this position susceptible to a variety of coupling and substitution reactions.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Benzyloxy-4-iodophenol, as an aryl iodide, is an ideal substrate for several such transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new C-C bonds. The high reactivity of the C-I bond in this compound makes it a suitable substrate for these reactions.

Suzuki-Miyaura Reaction : This reaction involves the coupling of an organoboron reagent with an organic halide. nih.gov It is widely used for the formation of biaryl compounds. nih.gov The reaction proceeds through a catalytic cycle of oxidative addition, transmetallation, and reductive elimination. nih.gov For substrates like this compound, the Suzuki-Miyaura reaction offers a reliable method to introduce new aryl or vinyl substituents at the 4-position. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes. taylorandfrancis.comnih.gov This palladium-catalyzed reaction typically requires a base and is effective for creating C(sp²)–C(sp²) bonds. taylorandfrancis.comnih.gov The reaction of this compound with an alkene would lead to the formation of a 4-alkenyl-2-benzyloxyphenol derivative. A variety of palladium sources, ligands, bases, and solvents can be employed, with temperatures often exceeding 100°C. fu-berlin.de

Sonogashira Reaction : The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org It is a crucial method for synthesizing arylalkynes, which are important intermediates in the production of pharmaceuticals and other functional materials. researchgate.netnih.gov The reaction with this compound would yield a 2-benzyloxy-4-(alkynyl)phenol. While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed that are less restrictive. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | General Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., boronic acids) | Palladium catalyst and a base | Biaryl compounds |

| Heck | Alkenes | Palladium catalyst and a base | Substituted alkenes |

| Sonogashira | Terminal Alkynes | Palladium catalyst, Copper(I) co-catalyst, and a base | Arylalkynes |

In recent years, there has been a growing interest in replacing expensive palladium catalysts with more abundant and less toxic metals like iron and cobalt. researchgate.netnih.gov

Iron-Catalyzed Sonogashira Reactions : Iron-catalyzed Sonogashira-type couplings have emerged as a viable alternative. researchgate.net These reactions can be carried out using various iron salts, such as FeCl₃·6H₂O, often in the presence of a ligand like 1,10-phenanthroline. beilstein-journals.org Some protocols even utilize water as a solvent, highlighting the development of greener synthetic methodologies. researchgate.netbeilstein-journals.org The reaction of o-iodophenols with terminal acetylenes under iron catalysis has been shown to produce 2-arylbenzo[b]furans through a tandem Sonogashira coupling and cyclization. nih.gov

Cobalt-Catalyzed Sonogashira Reactions : Cobalt catalysts, including cobalt nanoparticles and complexes, have also been successfully employed in Sonogashira couplings. nih.gov These reactions often require a nitrogen atmosphere and can be performed with or without a copper co-catalyst. nih.gov The use of cobalt provides a cost-effective and environmentally friendlier alternative to palladium for the synthesis of arylalkynes. researchgate.net

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com For this reaction to occur readily, the aromatic ring typically needs to be activated by electron-withdrawing groups in the ortho and/or para positions to the leaving group. libretexts.orglibretexts.org The mechanism generally proceeds through an addition-elimination pathway, involving a negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org In the case of this compound, the benzyloxy and hydroxyl groups are electron-donating, which deactivates the ring towards traditional SNAr reactions. Therefore, direct nucleophilic displacement of the iodide under standard SNAr conditions is generally unfavorable as it would require high energy. libretexts.org

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where a halogen atom in an organic compound is swapped with a metal. rsc.org This reaction is particularly useful for preparing organometallic reagents. For aryl iodides like this compound, this exchange can be achieved using organolithium or Grignard reagents. iastate.eduuni-muenchen.de The resulting aryllithium or arylmagnesium species is a powerful nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds by reacting with various electrophiles. This method provides an alternative route to functionalize the 4-position of the aromatic ring.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can undergo various reactions typical of phenols.

One common transformation is the Williamson ether synthesis, where the phenol (B47542) is deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. researchgate.net Another key reaction is esterification, where the phenol reacts with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), to form a phenyl ester. google.com This reaction can be catalyzed by acids or bases. The hydroxyl group can also be protected using various protecting groups to prevent it from interfering with reactions at other sites of the molecule. The benzyl (B1604629) group already present is one such protecting group for a phenolic hydroxyl.

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound readily participates in nucleophilic reactions such as etherification and esterification. These reactions are fundamental for modifying the properties of the molecule or for installing groups necessary for subsequent synthetic steps.

Etherification: The conversion of the phenolic hydroxyl to an ether is typically achieved via Williamson ether synthesis. This involves deprotonating the phenol with a suitable base to form a more nucleophilic phenoxide, which then displaces a leaving group on an alkyl halide. For instance, the alkylation of a substituted phenol like 4-iodophenol (B32979) can be accomplished using an alkyl bromide in the presence of a base such as cesium carbonate in an aprotic polar solvent like acetonitrile. rsc.org This general methodology is applicable to this compound for the synthesis of various aryl-alkyl ethers.

Esterification: The formation of esters from the phenolic hydroxyl group can be accomplished through several standard methods. A common approach is the reaction with an acyl chloride or anhydride in the presence of a base. Pyridine (B92270) or triethylamine (B128534) are often used to neutralize the acidic byproduct (HCl) and catalyze the reaction. rsc.org Alternatively, coupling agents can be employed to facilitate the reaction with a carboxylic acid. A specific type of esterification, sulfonylation, is discussed in the next section.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Etherification | Alkyl halide (e.g., Ethyl 2-bromoisobutyrate), Base (e.g., Cs₂CO₃), Solvent (e.g., MeCN) | Aryl-alkyl ether | rsc.org |

| Esterification | Acyl chloride (e.g., 4-iodobenzoyl chloride), Base (e.g., DMAP, Pyridine), Solvent (e.g., DCM) | Aryl ester | rsc.org |

Formation of Tosylates and Triflates

Converting the phenolic hydroxyl group into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a triflate (trifluoromethanesulfonate), is a critical transformation in organic synthesis. These groups are excellent leaving groups, activating the aromatic ring for nucleophilic aromatic substitution or, more commonly, for metal-catalyzed cross-coupling reactions. nih.gov

Tosylates: Tosylation of the phenolic group is typically achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. rsc.org The pyridine acts as both a solvent and a base to neutralize the hydrochloric acid formed during the reaction.

Triflates: Triflates are even more reactive leaving groups than tosylates. The triflation of a phenol can be carried out using trifluoromethanesulfonic anhydride (Tf₂O) with a base, or with other triflating agents such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) or triflyl fluoride (B91410) gas (CF₃SO₂F). chemrxiv.org The conversion of phenolic hydroxyls to triflates is a key step in many synthetic routes, enabling subsequent transformations like hydrogenation to remove the hydroxyl group entirely or participation in cross-coupling reactions. mdpi.comubc.caorgsyn.org

| Sulfonate Ester | Typical Reagents | Purpose | Reference |

| Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | Activation for nucleophilic substitution/coupling | rsc.org |

| Triflate | Triflic anhydride (Tf₂O), Pyridine or other base | Activation for coupling or deoxygenation | chemrxiv.orgmdpi.comubc.ca |

Reactions of the Benzyloxy Group

The benzyloxy group in this compound serves primarily as a protecting group for the phenol. Its reactions are therefore dominated by cleavage (debenzylation) strategies, although oxidative modification is also possible.

Debenzylation Strategies

The removal of the benzyl group to unveil the free phenol is a common and crucial step in multi-step syntheses. Several methods exist, with the choice depending on the presence of other functional groups in the molecule. thaiscience.info

Catalytic Hydrogenolysis: The most prevalent method for cleaving aryl benzyl ethers is catalytic hydrogenolysis. silicycle.com This involves reacting the substrate with a source of hydrogen in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). silicycle.comorganic-chemistry.org Hydrogen gas, often under balloon pressure, is a common hydrogen source. silicycle.com For substrates containing other reducible groups (e.g., alkenes, alkynes, nitro groups), transfer hydrogenation conditions can be employed, using hydrogen donors like formic acid or cyclohexene. organic-chemistry.orgsigmaaldrich.comsigmaaldrich.com Specialized catalysts such as Pd(0) EnCat™ 30NP and SiliaCat Pd⁰ have been developed to be non-pyrophoric and allow for simple, filtration-based removal, minimizing metal contamination of the product. silicycle.comsigmaaldrich.com

Acid-Mediated Cleavage: Strong acids can effect the cleavage of benzyl ethers. Reagents such as hydrobromic acid (HBr) tandfonline.com, boron trichloride (B1173362) (BCl₃) orgsyn.org, and trifluoroacetic acid (TFA) researchgate.net are effective. Acid-mediated cleavage is particularly useful when other functional groups are incompatible with reductive conditions. For example, TFA has been used to selectively debenzylate substrates containing nitro groups and styrenic double bonds without affecting them. google.com The use of a cation scavenger, such as pentamethylbenzene (B147382) with BCl₃, can prevent side reactions like Friedel-Crafts benzylation of the product. orgsyn.org

Oxidative Cleavage: Milder, oxidative methods for debenzylation have also been developed. For instance, visible-light-mediated debenzylation using a photooxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) provides an alternative that is compatible with functionalities like azides and alkynes, which are sensitive to reduction. mpg.de

Oxidation and Reduction of the Benzylic Carbon

Beyond complete cleavage, the benzylic carbon of the ether linkage can itself be a site of reaction.

Oxidation: The benzylic C-H bonds of the benzyl ether can be selectively oxidized to form the corresponding benzoate (B1203000) ester. organic-chemistry.orgsiu.edu This transformation effectively converts the benzyl protecting group into a benzoate group, which can be hydrolyzed under different (basic) conditions. This provides an alternative deprotection strategy. siu.edu Catalytic systems have been developed for this purpose, including a reusable MnOₓ-N@C catalyst with tert-butyl hydroperoxide (TBHP) sioc-journal.cn and a novel cuprous oxide-carbon nitride composite (Cu₂O/C₃N₄) that uses TBHP and atmospheric oxygen as co-oxidants at room temperature. rsc.orgnih.govrsc.org

Reduction: The reduction of the benzylic carbon in a benzyl ether invariably leads to the cleavage of the carbon-oxygen bond. Therefore, the "reduction" of the benzylic group is synonymous with the debenzylation strategies discussed previously (Section 3.3.1), which result in the formation of the deprotected phenol and toluene.

Electrophilic Aromatic Substitution on the Phenolic Ring

The benzene (B151609) ring of this compound is substituted with a hydroxyl group (a strong activator), a benzyloxy group (a strong activator), and an iodo group (a weak deactivator). Electrophilic aromatic substitution (EAS) on this ring is therefore highly feasible, and the position of substitution is governed by the combined directing effects of these groups. byjus.com

Influence of Substituents on Regioselectivity

The outcome of an EAS reaction is determined by the electronic properties and steric hindrance of the substituents already present on the ring. libretexts.org

Activating, Ortho-, Para-Directing Groups: The phenolic hydroxyl group (-OH) and the benzyloxy group (-OBn) are both powerful activating groups. They donate electron density to the aromatic ring through resonance (a +M effect), increasing its nucleophilicity and stabilizing the cationic arenium intermediate formed during the reaction. This stabilization is most effective when the electrophile attacks at the positions ortho or para to the group, making these groups strong ortho-, para-directors. byjus.comlibretexts.orgpressbooks.pub

Deactivating, Ortho-, Para-Directing Group: The iodine atom is an ortho-, para-director for the same resonance reasons as the oxygen-based groups. However, due to the high electronegativity of halogens, iodine exerts a strong electron-withdrawing inductive effect (-I effect) that outweighs its resonance donation. This removes electron density from the ring, making it less reactive than benzene. Thus, the iodo group is a deactivating, ortho-, para-director. libretexts.orgpressbooks.pub

Combined Directing Effects: In this compound, the available positions for substitution are C3, C5, and C6.

Position C6: is ortho to the powerful activating -OH group.

Position C5: is para to the powerful activating -OBn group and ortho to the deactivating -I group.

Position C3: is ortho to the -OBn group and ortho to the -I group.

The reaction will be predominantly controlled by the two strongly activating oxygen-based substituents. A competition between direction to C6 (ortho to -OH) and C5 (para to -OBn) is expected. Steric factors may disfavor substitution at C3, which is situated between two substituents. The innate electronic preference can also be overridden by the choice of catalyst. For example, catalyst-controlled regioselective chlorination of substituted phenols has been demonstrated, where specific Lewis basic catalysts can direct the electrophile to the ortho position, even against the substrate's natural bias. nsf.govscientificupdate.com Therefore, while substitution is strongly favored, the precise regiochemical outcome would depend on a balance of electronic activation, steric hindrance, and the specific reaction conditions and catalysts employed.

Applications of 2 Benzyloxy 4 Iodophenol in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The structural features of 2-Benzyloxy-4-iodophenol make it an ideal starting material for the synthesis of diverse and complex molecular frameworks. The benzyl (B1604629) protecting group can be readily removed under mild conditions, typically through catalytic hydrogenation, unmasking the phenol (B47542) for further functionalization or to reveal the final target structure. Simultaneously, the iodo-substituent provides a site for powerful bond-forming reactions, establishing its role as a linchpin in the assembly of intricate chemical entities.

Hydroxybiaryl moieties are prevalent in natural products, pharmaceuticals, and functional materials. The synthesis of these structures is greatly facilitated by palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a premier method for forming the crucial aryl-aryl bond.

In this context, this compound serves as the aryl halide partner. It can be coupled with a variety of arylboronic acids or their corresponding esters to construct the biaryl skeleton. The reaction proceeds in the presence of a palladium catalyst and a base. Following the successful coupling, the benzyl protecting group is cleaved to afford the target hydroxybiaryl. This two-step sequence provides a reliable and high-yielding route to a wide range of substituted biphenyls and other biaryl systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos) | Catalyzes the C-C bond formation. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and neutralizes the acid produced. |

| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants and facilitates the reaction. |

| Organoboron Reagent | Arylboronic acid (Ar-B(OH)₂) or Arylboronic ester (Ar-B(OR)₂) | Source of the second aryl group. |

Aryl substituted olefins, including stilbenes and cinnamic acid derivatives, are important synthetic intermediates and possess a range of biological activities. The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis for creating these structures, enabling the direct arylation of alkenes. organic-chemistry.orgbeilstein-journals.org

This compound is an excellent substrate for the Heck reaction, where it is coupled with an alkene in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction typically forms the trans-isomer of the resulting olefin with high selectivity. organic-chemistry.org The versatility of the Heck reaction allows for the use of a wide variety of olefin coupling partners, including styrenes, acrylates, and acrylonitriles, leading to a diverse array of functionalized aryl olefins. The subsequent removal of the benzyl group provides access to the corresponding hydroxyphenyl-substituted olefins.

Table 2: Typical Reagents for Mizoroki-Heck Reaction with Aryl Iodides

| Component | Example | Role in Reaction |

| Aryl Halide | This compound | Provides the aryl moiety. |

| Olefin | Styrene, Methyl acrylate, Acrylonitrile | The substrate to be arylated. |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | The catalyst for the C-C coupling cycle. liverpool.ac.uk |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the hydrogen halide formed during the catalytic cycle. |

| Solvent | DMF, Acetonitrile, Toluene | Provides the reaction medium. |

The this compound scaffold can be incorporated into more complex heterocyclic and polycyclic systems while retaining the iodine atom for subsequent transformations or for its effect on biological activity.

Iodinated Coumarins: Coumarins are a major class of benzopyrone heterocycles. While various methods exist for their synthesis, phenols are common starting materials. This compound can serve as a precursor for iodinated coumarins. For example, it can be elaborated into a suitable intermediate that undergoes a Pechmann condensation or a Perkin reaction to form the coumarin (B35378) ring system. In such a sequence, the iodine atom remains on the benzene (B151609) ring, yielding a 7-benzyloxy-5-iodocoumarin derivative (after renumbering of the final ring system). Such iodinated coumarins are valuable intermediates themselves. For instance, research has shown that iodophenols can be used to synthesize iodinated-4-aryloxymethylcoumarins, which exhibit potential as anti-cancer and anti-mycobacterial agents. researchgate.netresearchgate.net

Iodinated Stilbenoids: Stilbenoids are diarylethene derivatives. As discussed, the Heck reaction of this compound with a styrenic olefin produces a stilbenoid core. To create an iodinated stilbenoid, one could employ a coupling partner that already contains iodine, such as iodostyrene. Alternatively, a Suzuki coupling between this compound and an iodo-substituted vinylboronic acid would also achieve this goal, preserving the iodine atom for further synthetic diversification.

A significant application of this compound is in the field of medicinal imaging, specifically as a precursor for positron emission tomography (PET) agents. The synthesis of radiotracers often requires the late-stage introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) ([¹⁸F]), onto a complex molecule.

The benzyloxy-iodophenyl structure is ideal for this purpose. The synthesis of radiotracers like [¹⁸F]Fluoro-Hydroxyphenethylguanidines involves a multi-step process where a benzylated iodophenol intermediate is a key component. The general strategy is as follows:

Precursor Activation: The iodine atom is used to construct a highly reactive precursor for radiofluorination. This often involves converting the aryl iodide into a diaryliodonium salt or a trialkylstannane derivative.

Radiofluorination: The activated precursor undergoes a nucleophilic aromatic substitution reaction with no-carrier-added [¹⁸F]fluoride, which displaces the iodonium (B1229267) or stannane (B1208499) group to incorporate the [¹⁸F] isotope.

Deprotection: In the final step, the benzyl protecting group is removed via hydrogenolysis to unmask the free hydroxyl group, yielding the final radiopharmaceutical.

This method allows for the efficient and high-yield production of ¹⁸F-labeled hydroxyphenethylguanidines and other related PET tracers.

Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds found in many natural products with significant biological activities. scispace.com The synthesis of the chromone (B188151) scaffold typically begins with a 2-hydroxyacetophenone (B1195853) derivative.

This compound can be readily converted into the required 2'-hydroxyacetophenone (B8834) intermediate. This can be achieved through methods such as the Fries rearrangement of the corresponding acetate (B1210297) ester or by direct Friedel-Crafts acylation. The resulting 2'-benzyloxy-4'-iodoacetophenone can then be debenzylated to the free phenol. This key intermediate undergoes base-catalyzed condensation with reagents like ethyl formate (B1220265) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by acid-catalyzed cyclization to yield the final 7-iodochromone product. Palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes represents another modern and efficient route to this scaffold. organic-chemistry.org

Table 3: Common Reagents for Chromone Synthesis from 2-Hydroxyacetophenones

| Reagent(s) | Intermediate Formed | Resulting Chromone |

| Ethyl formate, Sodium | Aldehyde condensation | 3-Unsubstituted Chromone |

| DMF-DMA | Enaminone formation | 3-Unsubstituted Chromone |

| Aroyl chloride, Base (Baker-Venkataraman rearrangement) | 1,3-Diketone formation | 2-Aryl Chromone (Flavone) |

| Acid anhydride (B1165640), Sodium salt (Kostanecki-Robinson reaction) | Acylation and cyclization | 2-Alkyl/Aryl Chromone |

The reactivity of the carbon-iodine bond in this compound makes it a valuable partner in cross-coupling reactions for the synthesis of a wide range of C- and N-arylated heterocyclic compounds. semanticscholar.org

Imidazoles, Pyridones, and Pyrroles: These heterocycles can be functionalized using this compound via several palladium-catalyzed methods. The Buchwald-Hartwig amination allows for the coupling of the aryl iodide with the N-H bond of these heterocycles, leading to N-arylated products. Alternatively, C-H arylation or Suzuki coupling with a borylated heterocycle can be used to form a C-C bond, attaching the 2-benzyloxy-4-hydroxyphenyl moiety to a carbon atom of the heterocyclic ring. nih.gov

Thiazolidine-2,4-diones: This important pharmacophore can be incorporated into a larger structure using this compound as a starting point. nih.govsemanticscholar.org A key synthetic method is the Knoevenagel condensation. The synthesis involves:

Formylation of this compound to produce 2-benzyloxy-4-iodobenzaldehyde.

Knoevenagel condensation of this aldehyde with thiazolidine-2,4-dione, typically catalyzed by a mild base like piperidine (B6355638) or pyrrolidine. This reaction yields the corresponding 5-(2-benzyloxy-4-iodobenzylidene)thiazolidine-2,4-dione derivative. A similar synthesis of 5-(4-(Benzyloxy)-2-hydroxybenzylidene)thiazolidine-2,4-dione has been reported, highlighting the viability of this approach. frontiersin.orgnih.gov

Formation of 1,3,5-Substituted Benzenes via Cyclotrimerization of Alkynes

The construction of benzene rings through the [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method for synthesizing polysubstituted aromatic compounds. wikipedia.org While direct studies involving this compound in this transformation are not extensively documented in the reviewed literature, significant research has been conducted on the closely related compound, 2-iodophenol (B132878). These studies provide valuable insights into the potential reactivity of its benzyloxy derivative.

A novel and efficient method for the regioselective synthesis of 1,3,5-substituted benzenes utilizes a catalytic system composed of indium(III) chloride (InCl₃) and 2-iodophenol. acs.orgnih.gov This transformation proceeds with complete regioselectivity, affording the desired 1,3,5-isomers in excellent yields. acs.org The reaction is notable for its tolerance to air, making it operationally simple and aligned with the principles of green chemistry. acs.orgnih.gov

The optimized reaction conditions for this cyclotrimerization involve the use of chlorobenzene (B131634) as the solvent. acs.org Other solvents such as toluene, nitromethane, and 1,2-dichloroethane (B1671644) resulted in significantly lower yields of the desired product. acs.org The catalytic system has been successfully applied to a variety of terminal alkynes, including both alkyl and aryl acetylenes.

Table 1: Cyclotrimerization of Various Alkynes Catalyzed by InCl₃/2-Iodophenol

| Entry | Alkyne Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 1,3,5-Triphenylbenzene | 91 |

| 2 | 1-Hexyne | 1,3,5-Tributylbenzene | 90 |

| 3 | 1-Octyne | 1,3,5-Trihexylbenzene | 95 |

| 4 | Cyclopropylacetylene (B33242) | No Product | - |

| 5 | 3,3-Dimethyl-1-butyne (B43207) | No Product | - |

Data derived from studies on the InCl₃/2-iodophenol catalytic system. acs.org

The reaction demonstrates good functional group tolerance, with various substituted phenylacetylenes undergoing smooth cyclotrimerization. However, the system has limitations, as sterically hindered alkynes like 3,3-dimethyl-1-butyne and cyclopropylacetylene failed to yield the desired trimerized products. acs.org

Given the structural similarity between 2-iodophenol and this compound, it is plausible that the latter could also participate in or influence similar catalytic cyclotrimerization reactions. The presence of the bulky benzyloxy group might impact the catalytic activity and regioselectivity of the transformation, a hypothesis that warrants further experimental investigation.

Role as a Catalyst or Ligand Component

In the reviewed scientific literature, there is no direct evidence to suggest that this compound functions as a catalyst or a ligand component in advanced organic synthesis. While the related compound, 2-iodophenol, acts as a co-catalyst in the aforementioned indium(III)-catalyzed cyclotrimerization of alkynes, the specific catalytic or ligating properties of this compound have not been reported. acs.orgnih.gov

The potential for this compound to act as a ligand precursor exists, particularly through modification of its phenolic hydroxyl group or through reactions involving the iodo-substituent. For instance, the iodine atom could be displaced via cross-coupling reactions to introduce coordinating moieties. However, such applications remain speculative in the absence of dedicated research.

Medicinal Chemistry and Pharmacological Relevance of 2 Benzyloxy 4 Iodophenol Scaffolds

Scaffold-Based Drug Discovery and Design

Scaffold-based drug discovery is a cornerstone of modern medicinal chemistry, focusing on the identification and optimization of core molecular frameworks, or scaffolds, that can interact with specific biological targets. tandfonline.com This approach allows for the systematic exploration of chemical space around a validated core structure to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. mdpi.com The diaryl ether motif, central to 2-benzyloxy-4-iodophenol, is widely regarded as such a privileged scaffold. nih.govacs.org Statistically, it is one of the most frequently occurring and enduring scaffolds in medicinal chemistry literature. nih.govresearchgate.net The diaryl ether structure's high hydrophobicity can enhance cell membrane penetration and lipid solubility, while also providing good metabolic stability to the molecule. mdpi.com

Bioactive scaffolds are core structures that exhibit activity against a specific biological target. arxiv.org The process of identifying these scaffolds often involves high-throughput screening or analysis of existing drugs and natural products. bhsai.org Once identified, these scaffolds serve as the starting point for creating libraries of analog compounds for further biological evaluation. nih.gov The diaryl ether scaffold has been identified in numerous FDA-approved drugs, confirming its status as both a privileged and bioactive framework. mdpi.com

Scaffold hopping is a crucial strategy in drug discovery used to identify isofunctional structures with different molecular backbones. bhsai.org This technique aims to generate novel compounds that retain the key pharmacophoric features of a known active molecule but possess a different core structure. tandfonline.com The primary goals of scaffold hopping are to escape existing patent space, improve physicochemical or pharmacokinetic properties, and discover new chemical classes with similar biological activity. uniroma1.it

For a scaffold like this compound, several scaffold hopping strategies could be employed:

Heterocycle Replacements: One of the aromatic rings or the ether linkage could be replaced with a heterocyclic system to modulate properties like solubility and metabolic stability. bhsai.orgnih.gov

Ring Opening or Closure: Modifying the core by opening one of the rings could increase molecular flexibility, which can impact binding affinity and pharmacokinetic properties. bhsai.orgnih.gov

Topology-Based Hopping: This involves altering the three-dimensional shape of the scaffold while maintaining the spatial arrangement of key interaction points (pharmacophores). bhsai.org

These strategies are instrumental in lead optimization, helping to resolve issues related to toxicity or metabolic liabilities of an initial lead compound.

Computational chemistry plays a pivotal role in modern scaffold-based drug design. tandfonline.com These methods accelerate the discovery process by enabling the rapid in silico evaluation of large compound libraries. biosolveit.de

Key computational approaches include:

Virtual Screening (VS): This involves screening large databases of virtual compounds to identify those that are likely to bind to a specific biological target. It can be structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. tandfonline.com

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search for new scaffolds that can present the same pharmacophore. tandfonline.com

De Novo Drug Design: Algorithms are used to design novel molecules from scratch, often by piecing together molecular fragments or by "growing" a molecule within the target's binding site. tandfonline.com

Deep Learning and AI: More recently, deep generative models have been used for de novo molecule design based on specific scaffolds. These models can learn the chemical rules for adding atoms and bonds to a given core structure to generate novel and diverse compounds. arxiv.orgresearchgate.net

These computational tools allow medicinal chemists to prioritize the synthesis of the most promising compounds, saving significant time and resources. tandfonline.combiosolveit.de

Derivatives and Analogs of this compound in Drug Development

The this compound scaffold serves as a versatile template for the design and synthesis of new pharmacologically active agents. By modifying the substituents on the aromatic rings and the core structure itself, researchers can fine-tune the biological activity and physicochemical properties of the resulting compounds.

The synthesis of derivatives based on the benzyloxyphenol core is often achieved through standard organic chemistry reactions, such as Williamson ether synthesis or nucleophilic aromatic substitution (SNAr). nih.gov

For example, in the development of novel androgen receptor (AR) antagonists, a series of 4-(4-benzoylaminophenoxy)phenol derivatives were designed. The synthesis involved an SNAr reaction between a fluoronitrobenzene derivative and hydroquinone (B1673460) to form the core diaryl ether structure. Subsequent reduction of the nitro group and amide bond formation yielded the target compounds. nih.gov

In another study, 2-hydroxy-4-benzyloxy chalcone (B49325) derivatives were synthesized as potential multifunctional agents for Alzheimer's disease. nih.gov The design strategy involved introducing hydroxyl and aryl benzyl (B1604629) ether groups into the chalcone scaffold to enhance properties like antioxidant activity and inhibition of Aβ aggregation. nih.gov Similarly, benzyloxy benzamide (B126) derivatives have been developed as neuroprotective agents for ischemic stroke by targeting the PSD95-nNOS protein-protein interaction. nih.gov

| Compound Class | Therapeutic Target/Application | Design Rationale |

|---|---|---|

| 2-hydroxy-4-benzyloxy chalcones | Alzheimer's Disease | Introduction of hydroxyl and benzyloxy groups to enhance anti-Aβ aggregation, antioxidant, and anti-neuroinflammatory activities. nih.gov |

| benzyloxy benzamide derivatives | Ischemic Stroke | Modification of a known PSD95-nNOS protein-protein interaction inhibitor to improve neuroprotective activity and drug-like properties. nih.gov |

| 4-(4-benzoylaminophenoxy)phenol derivatives | Prostate Cancer (Androgen Receptor Antagonists) | Creation of a novel core structure distinct from existing nonsteroidal AR antagonists to overcome mutation-based resistance. nih.gov |

| 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids | Keap1-Nrf2 Protein-Protein Interaction Inhibitors | Introduction of a C2-benzyloxy group to increase flexibility and improve inhibitory activity. nih.gov |

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. These investigations guide the optimization of lead compounds into potent and selective drug candidates.

For derivatives related to the this compound scaffold, several SAR studies have yielded key insights:

In the development of Keap1-Nrf2 protein-protein interaction inhibitors, the introduction of a C2-benzyloxy group on a 1,4-bis(arylsulfonamido)benzene core (analogous to the benzyloxy group in the title compound) resulted in a four-fold improvement in inhibitory activity compared to a less flexible analog. nih.gov This highlights the importance of the flexible ether linkage for optimal binding.

A study on benzyloxy benzamide derivatives as neuroprotective agents identified a lead compound with potent activity. The SAR analysis revealed that specific substitutions on the benzyloxy and benzamide portions were crucial for blocking the PSD95-nNOS association and achieving neuroprotection. nih.gov

For phenolic compounds, SAR studies have shown that antioxidant activity is strongly related to electronic properties such as the O-H bond dissociation enthalpy (BDE) and the ionization potential (IP). researchgate.net Modifications to the rings of a this compound derivative would alter these parameters, thereby modulating its potential antioxidant effects.

| Compound Series | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| Keap1-Nrf2 PPI Inhibitors | Addition of a flexible C2-benzyloxy group | 4-fold increase in inhibitory potency (IC50 = 0.79 μM) | nih.gov |

| Keap1-Nrf2 PPI Inhibitors | Reversing the O-benzylic linker | 3-fold decrease in activity relative to the C2-benzyloxy analog | nih.gov |

| Androgen Receptor Antagonists | Methyl substitution on the central benzene (B151609) ring | Potent inhibition of cancer cell lines with wild-type and mutated androgen receptors | nih.gov |

| Phenolic Antioxidants | Modifications affecting electronic properties (BDE, IP) | Direct correlation with antioxidant capacity | researchgate.net |

These findings underscore the value of the benzyloxyphenol scaffold and demonstrate how systematic medicinal chemistry efforts, including scaffold hopping, computational design, and SAR studies, can be applied to develop novel therapeutic agents based on this privileged core structure.

Targeting Specific Biological Pathways and Receptors

Derivatives incorporating the benzyloxyphenol motif have been investigated for their ability to modulate specific biological targets, demonstrating the scaffold's utility in designing targeted therapeutic agents.

PPARα Agonism and Anti-hyperlipidemic Activity

Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of lipid metabolism, making it an important target for anti-hyperlipidemic drugs. Novel hybrid molecules combining the 4-benzyloxy chalcone structure with fibrate motifs have been synthesized and evaluated as PPARα agonists.

In one study, a series of 4-benzyloxy chalcone fibrate hybrids were developed. Among these, the 2-propanoic acid derivative 10a and the 2-butanoic acid derivative 10i demonstrated significant PPARα agonistic activity. These compounds were compared to the active metabolite of fenofibrate (B1672516), fenofibric acid. Compound 10i showed particularly strong activity, with an Emax% value of 90.55%, indicating it achieved over 90% of the maximal response of the reference drug. Furthermore, these compounds were shown to stimulate the transcription of the carnitine palmitoyltransferase 1A gene, which is involved in fatty acid oxidation. In vivo studies in rats with Triton WR-1339-induced hyperlipidemia confirmed the potent anti-hyperlipidemic effects of these derivatives, with compound 10i showing a superior ability to lower total cholesterol, triglycerides, and LDL levels compared to fenofibrate at the same dose.

| Compound | EC₅₀ (μM) | Eₘₐₓ (%) |

|---|---|---|

| Fenofibric Acid (Reference) | 23.22 | 100 |

| 10a | 8.9 | 50.80 |

| 10i | 25.0 | 90.55 |

Antimalarial and Antiproliferative Activities

The structural versatility of the benzyloxy scaffold has been exploited in the search for new antimalarial and antiproliferative agents. Malaria remains a significant global health issue, and the development of drug resistance necessitates the discovery of new chemotherapeutics.

Researchers have synthesized a series of 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl) propyl benzoate (B1203000) derivatives and evaluated their ability to inhibit β-hematin formation, a critical process for the survival of the malaria parasite. Several compounds, including 7c , 7d , and 7f , showed acceptable activity in this assay. In parallel, the cytotoxic effects of these and related compounds were tested against cancer cell lines. Notably, compound 4b exhibited potent antiproliferative activity against the PC12 cell line, with an IC₅₀ value of 18 μM, which was significantly more active than the established anticancer drug docetaxel (B913) (IC₅₀ = 280 μM) in the same study. This highlights the dual potential of these scaffolds in targeting both infectious diseases and cancer.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 4b | PC12 | 18 |

| Docetaxel (Reference) | PC12 | 280 |

Antimicrobial Activity

The benzyloxyphenol scaffold is a feature in compounds explored for their antimicrobial properties. In a study focused on hydroquinone derivatives, 4-(benzyloxy)phenol (also known as monobenzone) was evaluated for its structural similarity to newly synthesized compounds. The research identified that 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b ) exhibited the most potent antibacterial activity against both clinical isolates and a type strain of Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) of 11 µM. This activity was comparable to the reference antibiotic ciprofloxacin, which had a MIC of 9 µM. The study suggests that the benzyloxy moiety is a key feature for this antibacterial action.

| Compound | MIC (μM) |

|---|---|

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b) | 11 |

| Ciprofloxacin (Reference) | 9 |

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, responsible for converting purine nucleosides into their respective bases. Inhibition of PNP leads to an accumulation of nucleosides like 2'-deoxyguanosine, which can induce apoptosis in rapidly dividing cells, particularly T-cells. This mechanism makes PNP a therapeutic target for T-cell mediated diseases and certain leukemias. While extensive research has gone into developing potent PNP inhibitors, leading to compounds like forodesine, the scientific literature has not significantly focused on the this compound scaffold as a basis for designing PNP inhibitors. Current research on novel PNP inhibitors tends to focus on nucleoside and non-nucleoside analogs that more closely mimic the natural substrates of the enzyme.

Enoyl-ACP Reductase (ENR) Inhibition

Enoyl-acyl carrier protein reductase (ENR) is an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. This pathway is absent in mammals, making ENR an attractive and selective target for the development of new antibacterial agents. The enzyme is the target of well-known antimicrobials like triclosan (B1682465) and the antituberculosis drug isoniazid (B1672263) (after activation). The discovery of ENR inhibitors has been an active area of research, yielding several distinct chemical classes of compounds. However, an extensive review of the current scientific literature indicates that the this compound scaffold has not been a primary area of investigation for the development of ENR inhibitors. Research has predominantly centered on other structural classes, such as diphenyl ethers, acrylamides, and thiopyridines.

Potential as Anticancer Agents

The benzyloxyphenol scaffold has demonstrated significant promise in the development of anticancer agents through various mechanisms. As mentioned previously, derivatives such as 4b have shown potent cytotoxic activity against specific cancer cell lines. Further research into related structures has expanded on this potential.

A synthetic flavonol, 3',4'-dibenzyloxyflavonol, which contains two benzyloxy groups, was found to be a potent cytotoxic compound against several human leukemia cell lines, including HL-60, U-937, and K-562. Its activity against HL-60 cells (IC₅₀ = 0.8 ± 0.1 μM) was approximately 60-fold more potent than the naturally occurring flavonol, quercetin. This compound was found to induce apoptosis through the activation of caspases and was effective even in cell lines overexpressing resistance proteins like P-glycoprotein.

In a different study, a series of 4-(4-benzoylaminophenoxy)phenol derivatives were designed as androgen receptor (AR) antagonists for prostate cancer. Compound 22 from this series emerged as a highly potent AR antagonist, with activity greater than the established drug bicalutamide. Interestingly, this compound also exhibited cytotoxic activity against the androgen-independent PC-3 prostate cancer cell line, suggesting an additional anticancer mechanism independent of AR antagonism. These findings underscore the broad potential of benzyloxyphenol-containing structures in oncology research.

Applications in Diagnostic Agents (e.g., Cancer Cell Detection)

The utility of the this compound scaffold extends into the development of diagnostic agents, particularly for the detection of cancer cells through advanced imaging techniques. The core structure of this compound provides a versatile platform for the incorporation of radioisotopes, which are essential for imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). These techniques rely on the detection of radiation emitted by radiolabeled molecules that selectively accumulate in tumor tissues, thereby providing a non-invasive means to visualize and characterize cancerous lesions.

The presence of an iodine atom in the this compound structure is particularly advantageous for radiolabeling. Various radioisotopes of iodine, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131, are widely used in nuclear medicine for both diagnostic and therapeutic purposes. nih.gov The synthesis of radiopharmaceuticals often involves electrophilic or nucleophilic substitution reactions to incorporate these radioisotopes into a precursor molecule. nih.gov The iodinated phenol (B47542) moiety within the this compound scaffold can serve as a reactive site for such radiolabeling processes.

While direct clinical applications of this compound as a standalone diagnostic agent are not extensively documented in publicly available research, its structural motifs are relevant to the design of more complex imaging probes. The benzyloxy and iodophenol groups can be strategically modified to enhance targeting affinity for specific biomarkers overexpressed on cancer cells. For instance, this scaffold could be incorporated into larger molecules, such as peptides or small-molecule inhibitors, that are designed to bind to cancer-specific receptors or enzymes.

The general principle involves attaching a targeting moiety to the this compound-derived core, which then guides the radiolabeled compound to the tumor site. Upon accumulation, the emitted radiation is detected by PET or SPECT scanners, creating a detailed image of the tumor's location, size, and metabolic activity. This information is invaluable for early cancer detection, staging, and monitoring the response to therapy.

Below is a table summarizing the key characteristics of iodine radioisotopes that could potentially be used to label derivatives of the this compound scaffold for diagnostic imaging applications.

| Radioisotope | Half-life | Emission Type(s) | Primary Application in Cancer Imaging |

| Iodine-123 (¹²³I) | 13.22 hours | Gamma (γ) | SPECT imaging |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron (β+), Gamma (γ) | PET imaging |

| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma (γ) | Primarily therapeutic, but also used for SPECT imaging |

Further research into the synthesis and biological evaluation of novel radiotracers based on the this compound scaffold could lead to the development of effective diagnostic agents for various types of cancer. The adaptability of this chemical structure for radiolabeling and molecular targeting makes it a promising platform for future innovations in oncological imaging.

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the structural framework of 2-Benzyloxy-4-iodophenol. While specific experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent functional groups: a phenol (B47542), an iodo-substituted benzene (B151609) ring, and a benzyl (B1604629) ether group.